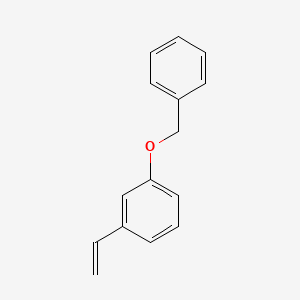

1-Benzyloxy-3-vinylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethenyl-3-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h2-11H,1,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMICBPQOGKQNSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC(=CC=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90478951 | |

| Record name | 1-Benzyloxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173098-21-0 | |

| Record name | 1-Benzyloxy-3-vinylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90478951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-Benzyloxy-3-vinylbenzene

Foreword: Navigating the Synthetic Landscape to a Key Building Block

1-Benzyloxy-3-vinylbenzene is a valuable bifunctional molecule, serving as a key building block in the synthesis of a variety of complex organic structures, including polymers, resins, and pharmacologically active compounds. Its utility lies in the orthogonal reactivity of the vinyl group, which can participate in polymerization and a range of addition reactions, and the benzyl ether, a common protecting group for phenols that can be readily removed under specific conditions. This guide provides a comprehensive overview of the primary synthetic strategies for accessing this important compound, with a focus on providing researchers, scientists, and drug development professionals with the practical insights and detailed protocols necessary for successful synthesis and optimization. We will delve into the mechanistic underpinnings of each approach, offering a comparative analysis to aid in the selection of the most suitable method for a given application.

Strategic Overview: A Two-Pronged Approach

The synthesis of this compound can be conceptually divided into two main stages: the formation of a benzyloxy-substituted aromatic precursor and the subsequent introduction of the vinyl moiety. This guide will first detail the preparation of the key intermediates, 1-benzyloxy-3-bromobenzene and 3-benzyloxybenzaldehyde, and then explore the various olefination and cross-coupling strategies for vinyl group installation.

Caption: Overall synthetic strategy for this compound.

Part 1: Synthesis of Key Precursors

The judicious choice and efficient preparation of the starting material are paramount to the overall success of the synthesis. The two most common precursors for introducing the vinyl group are 1-benzyloxy-3-bromobenzene, for cross-coupling reactions, and 3-benzyloxybenzaldehyde, for olefination reactions.

Preparation of 1-Benzyloxy-3-bromobenzene via Williamson Ether Synthesis

The benzylation of 3-bromophenol is a straightforward and high-yielding reaction, typically proceeding via a Williamson ether synthesis. This SN2 reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a halide from benzyl bromide.

Mechanism:

The reaction is initiated by a base, commonly a carbonate salt like potassium carbonate, which deprotonates the weakly acidic phenolic hydroxyl group to form the phenoxide anion. This potent nucleophile then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide ion and forming the desired ether linkage.

Caption: Williamson Ether Synthesis of 1-Benzyloxy-3-bromobenzene.

Experimental Protocol:

-

Materials:

-

3-Bromophenol

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone or N,N-Dimethylformamide (DMF)

-

-

Procedure:

-

To a solution of 3-bromophenol (1.0 eq.) in acetone (or DMF), add anhydrous potassium carbonate (2.0-3.0 eq.).

-

To this suspension, add benzyl bromide (1.1-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-16 hours.

-

After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by column chromatography on silica gel to afford 1-benzyloxy-3-bromobenzene as a white solid.

-

| Reagent | Molar Equiv. | Purpose |

| 3-Bromophenol | 1.0 | Starting material |

| Benzyl bromide | 1.1 - 1.2 | Benzylating agent |

| K₂CO₃ | 2.0 - 3.0 | Base for deprotonation |

| Acetone/DMF | Solvent | Reaction medium |

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the phenol without causing significant side reactions. Stronger bases are generally not necessary and may lead to undesired byproducts.

-

Choice of Solvent: Acetone is a common choice due to its good solvating properties for the reactants and its relatively low boiling point, which facilitates removal after the reaction. DMF can be used to accelerate the reaction due to its polar aprotic nature, which enhances the nucleophilicity of the phenoxide.

-

Excess Reagents: A slight excess of benzyl bromide is used to ensure complete consumption of the starting phenol. A larger excess of the base is employed to drive the deprotonation equilibrium towards the phenoxide.

Preparation of 3-Benzyloxybenzaldehyde

Similar to the synthesis of the bromo-analogue, 3-benzyloxybenzaldehyde is readily prepared from 3-hydroxybenzaldehyde via a Williamson ether synthesis under analogous conditions.

Part 2: Vinylation Strategies

With the benzyloxy-substituted precursors in hand, the next critical step is the introduction of the vinyl group. Several robust methods are available, each with its own set of advantages and disadvantages.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

Olefination reactions provide a direct route to the vinyl group from an aldehyde. The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are the most prominent examples.

The Wittig reaction, a Nobel Prize-winning transformation, utilizes a phosphorus ylide to convert an aldehyde into an alkene.[1][2] For the synthesis of a terminal alkene like this compound, methylenetriphenylphosphorane is the ylide of choice.

Mechanism:

The reaction proceeds through the nucleophilic attack of the ylide on the carbonyl carbon of 3-benzyloxybenzaldehyde, leading to a zwitterionic intermediate known as a betaine. This intermediate then collapses to form a four-membered oxaphosphetane ring, which subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[3] The formation of the highly stable P=O double bond in triphenylphosphine oxide is the driving force for this reaction.[4]

Caption: Wittig Reaction Mechanism.

Experimental Protocol:

-

Materials:

-

Methyltriphenylphosphonium bromide

-

A strong base (e.g., n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu))

-

3-Benzyloxybenzaldehyde

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

-

Procedure:

-

To a suspension of methyltriphenylphosphonium bromide (1.1-1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add the strong base (1.1-1.5 eq.) at 0 °C.

-

Stir the resulting mixture at room temperature for 1-2 hours to generate the ylide (a color change to deep yellow or orange is often observed).

-

Cool the ylide solution back to 0 °C and add a solution of 3-benzyloxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete as monitored by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the desired alkene from the triphenylphosphine oxide byproduct.

-

Troubleshooting and Practical Considerations:

-

Low Yields: Low yields in Wittig reactions can often be attributed to the basicity of the ylide causing enolization of the aldehyde, especially with sterically hindered substrates.[5] Additionally, the presence of moisture can quench the ylide. Ensuring strictly anhydrous conditions is crucial.

-

Removal of Triphenylphosphine Oxide: The separation of the product from triphenylphosphine oxide can be challenging. Purification by column chromatography is the most common method.[6] Alternatively, precipitation of the byproduct from a nonpolar solvent or conversion of the phosphine oxide to a water-soluble phosphonium salt can be employed.[7]

The HWE reaction is a modification of the Wittig reaction that employs a phosphonate carbanion, which is generally more nucleophilic and less basic than the corresponding phosphorus ylide.[2][8] This often leads to cleaner reactions and higher yields, particularly with aldehydes that are prone to enolization.[5]

Mechanism:

The mechanism of the HWE reaction is similar to the Wittig reaction, involving the nucleophilic attack of the phosphonate carbanion on the aldehyde to form an intermediate that collapses to the alkene and a water-soluble phosphate byproduct.[3] A key advantage of the HWE reaction is the facile removal of the phosphate byproduct by aqueous extraction.[2]

Caption: Horner-Wadsworth-Emmons Reaction.

Experimental Protocol:

-

Materials:

-

A suitable phosphonate ester (e.g., trimethyl phosphonoacetate for a two-step sequence or a methylphosphonate for direct vinylation)

-

A base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))

-

3-Benzyloxybenzaldehyde

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

-

Procedure:

-

To a suspension of the phosphonate ester (1.1-1.2 eq.) in anhydrous THF under an inert atmosphere, add the base (1.1-1.2 eq.) at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to generate the phosphonate carbanion.

-

Cool the solution to 0 °C and add a solution of 3-benzyloxybenzaldehyde (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with water and brine, dry, and concentrate.

-

The crude product can often be purified by column chromatography.

-

Stereoselectivity:

The HWE reaction with stabilized phosphonates typically favors the formation of the (E)-alkene.[3][9] For the synthesis of a terminal alkene, this is not a concern. However, for the synthesis of substituted vinylbenzenes, the stereochemical outcome can be controlled by the choice of reagents and reaction conditions. For instance, the Still-Gennari modification can be employed to favor the formation of (Z)-alkenes.[8][10]

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for the synthesis of this compound from 1-benzyloxy-3-bromobenzene. The Stille and Suzuki-Miyaura couplings are the most prominent examples.

The Stille reaction involves the coupling of an organotin reagent with an organic halide in the presence of a palladium catalyst.[11] For the synthesis of this compound, vinyltributyltin is the reagent of choice.

Mechanism:

The catalytic cycle of the Stille reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[12] The active Pd(0) catalyst first undergoes oxidative addition with 1-benzyloxy-3-bromobenzene to form a Pd(II) intermediate. This is followed by transmetalation, where the vinyl group is transferred from the organotin reagent to the palladium center. The resulting diorganopalladium(II) complex then undergoes reductive elimination to furnish the desired product and regenerate the Pd(0) catalyst.

Caption: Stille Coupling Catalytic Cycle.

Experimental Protocol:

-

Materials:

-

1-Benzyloxy-3-bromobenzene

-

Vinyltributyltin

-

A palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)

-

A ligand (if necessary, e.g., PPh₃, AsPh₃)

-

Anhydrous and degassed solvent (e.g., toluene, DMF)

-

-

Procedure:

-

To a solution of 1-benzyloxy-3-bromobenzene (1.0 eq.) and vinyltributyltin (1.1-1.5 eq.) in an anhydrous, degassed solvent, add the palladium catalyst (1-5 mol%).

-

Heat the reaction mixture under an inert atmosphere to the desired temperature (typically 80-110 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and quench with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts.

-

Filter the mixture through a pad of celite and extract the filtrate with an organic solvent.

-

Wash the organic layer, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Troubleshooting and Practical Considerations:

-

Toxicity of Organotin Reagents: A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts.[1] Careful handling and appropriate waste disposal are essential.

-

Removal of Tin Residues: Complete removal of tin byproducts can be challenging. The KF workup is effective, but multiple extractions or treatment with di-tert-butyl-dithiophosphinic acid (DTBPA) may be necessary for complete removal.

-

Side Reactions: Homocoupling of the organotin reagent can be a competing side reaction. This can be minimized by careful control of the reaction conditions and the use of appropriate ligands.

The Suzuki-Miyaura coupling is a highly versatile and widely used cross-coupling reaction that employs an organoboron reagent.[3] For the synthesis of this compound, a vinylboronic acid derivative, such as potassium vinyltrifluoroborate, is an excellent choice.

Mechanism:

Similar to the Stille coupling, the Suzuki-Miyaura catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. A key difference is the requirement of a base to activate the organoboron species for transmetalation.

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Experimental Protocol:

-

Materials:

-

1-Benzyloxy-3-bromobenzene

-

Potassium vinyltrifluoroborate or other vinylboron species

-

A palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

-

A ligand (e.g., PPh₃, SPhos, XPhos)

-

A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

A solvent system (e.g., THF/water, dioxane/water, toluene/water)

-

-

Procedure:

-

To a mixture of 1-benzyloxy-3-bromobenzene (1.0 eq.), the vinylboron reagent (1.2-2.0 eq.), the palladium catalyst (1-5 mol%), and the ligand (if required) in the chosen solvent system, add the base (2.0-3.0 eq.).

-

Degas the reaction mixture and heat it under an inert atmosphere to the desired temperature (typically 80-100 °C).

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture, and add water and an organic solvent for extraction.

-

Wash the organic layer with water and brine, dry, and concentrate.

-

Purify the crude product by column chromatography.

-

Troubleshooting and Practical Considerations:

-

Choice of Ligand and Base: The success of a Suzuki-Miyaura coupling is often highly dependent on the choice of ligand and base.[2] For sterically hindered or electron-rich aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos may be required. The choice of base can also significantly impact the reaction outcome.

-

Homocoupling: Homocoupling of the boronic acid derivative can be a side reaction, particularly if the reaction mixture is not properly degassed.[1]

-

Safety: The Suzuki-Miyaura coupling can be exothermic, especially in aqueous systems.[6] Careful temperature control is important, particularly on a larger scale.

Comparative Analysis of Vinylation Methods

| Method | Precursor | Key Reagents | Advantages | Disadvantages | Typical Yields |

| Wittig | Aldehyde | Phosphorus ylide, strong base | Well-established, reliable for many substrates | Stoichiometric byproduct, difficult purification, sensitive to moisture | Moderate to good |

| HWE | Aldehyde | Phosphonate ester, base | Water-soluble byproduct, easy purification, often higher yields than Wittig | Phosphonate esters can be more expensive | Good to excellent |

| Stille | Aryl Halide | Organotin reagent, Pd catalyst | Mild conditions, high functional group tolerance | Toxic tin reagents and byproducts, difficult purification | Good to excellent |

| Suzuki | Aryl Halide | Organoboron reagent, Pd catalyst, base | Low toxicity of boron reagents, wide range of available reagents | Can require careful optimization of ligands and base | Good to excellent |

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through a variety of robust and well-established synthetic methods. The choice of the optimal route will depend on several factors, including the availability and cost of starting materials, the desired scale of the reaction, and the specific requirements for purity and functional group tolerance.

For laboratory-scale synthesis, the olefination routes, particularly the Horner-Wadsworth-Emmons reaction, offer a practical and efficient approach due to the ease of purification. For larger-scale industrial applications, the Suzuki-Miyaura coupling is often favored due to the low toxicity of the boron-based reagents and the high yields that can be achieved with proper optimization.

Future developments in this area are likely to focus on the development of more sustainable and environmentally friendly protocols, such as the use of greener solvents, more efficient and recyclable catalysts, and methods that minimize the generation of stoichiometric byproducts. As the demand for functionalized vinylarenes continues to grow, the development of even more efficient and practical synthetic routes to compounds like this compound will remain an active area of research.

References

-

Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954 , 87 (9), 1318–1330. [Link]

-

Wadsworth, W. S., Jr.; Emmons, W. D. The Utility of Phosphonate Carbanions in Olefin Synthesis. J. Am. Chem. Soc.1961 , 83 (7), 1733–1738. [Link]

-

Maryanoff, B. E.; Reitz, A. B. The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chem. Rev.1989 , 89 (4), 863–927. [Link]

-

El-Batta, A.; Jiang, C.; Zhao, W.; Anness, R.; Cooksy, A. L.; Bergdahl, M. A Highly Versatile One-Pot Aqueous Wittig Reaction. J. Org. Chem.2007 , 72 (14), 5244–5259. [Link]

-

Stille, J. K. The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angew. Chem. Int. Ed. Engl.1986 , 25 (6), 508–524. [Link]

-

O'Brien, C. J.; Tellez, J. L.; Nixon, Z. S.; Kang, L. J.; Carter, A. L.; Kunkel, S. R.; Przeworski, K. C.; Chass, G. A. Recycling the Waste: The Development of a Catalytic Wittig Reaction. Angew. Chem. Int. Ed.2009 , 48 (37), 6836–6839. [Link]

-

Still, W. C.; Gennari, C. Direct synthesis of Z-unsaturated esters. A useful modification of the Horner-Emmons olefination. Tetrahedron Lett.1983 , 24 (41), 4405–4408. [Link]

-

Dandapani, S.; Jeske, M. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Org. Process Res. Dev.2018 , 22 (3), 365–375. [Link]

-

Miyaura, N.; Suzuki, A. Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst. J. Chem. Soc., Chem. Commun.1979 , (19), 866–867. [Link]

-

Molander, G. A.; Brown, A. R. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. J. Org. Chem.2006 , 71 (25), 9681–9686. [Link]

-

Espinet, P.; Echavarren, A. M. The Mechanisms of the Stille Reaction. Angew. Chem. Int. Ed.2004 , 43 (36), 4704–4734. [Link]

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

-

Wittig, G. The Triphenyl-phosphinemethylenes as Olefin-forming Reagents. Angew. Chem.1956 , 68 (16), 505-515. [Link]

-

Vedejs, E.; Peterson, M. J. Stereochemistry and mechanism in the Wittig reaction. Top. Stereochem.1994 , 21, 1-157. [Link]

-

Reddit. Problems with wittig reaction. r/Chempros. [Link]

-

Lu, G.-p.; Cai, C.; Lipshutz, B. H. Stille couplings in water at room temperature. Green Chem.2012 , 14 (11), 3042-3045. [Link]

-

Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. J. Org. Chem.2003 , 68 (14), 5534–5539. [Link]

-

Organic Syntheses. 3-benzyloxy-2-methyl propanoate. [Link]

-

Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction. Org. React.1997 , 50, 1-652. [Link]

-

Wikipedia. Horner–Wadsworth–Emmons reaction. [Link]

-

Wikipedia. Stille reaction. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Thompson, S. K.; Heathcock, C. H. Effect of cation, temperature, and solvent on the stereoselectivity of the Horner-Emmons reaction of trimethyl phosphonoacetate with aldehydes. J. Org. Chem.1990 , 55 (10), 3386–3388. [Link]

-

Molander, G. A.; Hoag, B. P. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Mesylates. J. Org. Chem.2003 , 68 (11), 4312–4316. [Link]

-

Molander, G. A.; Ito, T. Cross-Coupling Reactions of Potassium Alkyltrifluoroborates with Aryl and 1-Alkenyl Trifluoromethanesulfonates. Org. Lett.2001 , 3 (3), 393–396. [Link]

-

Molander, G. A.; Biolatto, B. Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates with Aryl Chlorides. Org. Lett.2002 , 4 (11), 1867–1870. [Link]

-

Molander, G. A.; Rivero, M. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Electrophiles. Org. Lett.2002 , 4 (1), 107–109. [Link]

-

Molander, G. A.; Yun, C.-S. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyltrifluoroborates. Tetrahedron2002 , 58 (8), 1465–1470. [Link]

-

Molander, G. A.; Bernardi, C. R. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with 1-Alkenyl Halides. J. Org. Chem.2002 , 67 (24), 8424–8429. [Link]

-

Molander, G. A.; Fumagalli, T. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates with Aryl and 1-Alkenyl Electrophiles. Curr. Protoc. Nucleic Acid Chem.2006 , Chapter 15, Unit 15.6. [Link]

-

Bisceglia, J. Á.; Orelli, L. R. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Curr. Org. Chem.2012 , 16 (19), 2206–2230. [Link]

-

Pattenden, G.; Sinclair, D. J. The Stille reaction. J. Organomet. Chem.2002 , 653 (1-2), 261-268. [Link]

-

Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angew. Chem. Int. Ed.2002 , 41 (22), 4176–4211. [Link]

-

Chemler, S. R.; Trauner, D.; Danishefsky, S. J. The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angew. Chem. Int. Ed.2001 , 40 (24), 4544–4568. [Link]

-

Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron2002 , 58 (48), 9633–9695. [Link]

-

Lennox, A. J. J.; Lloyd-Jones, G. C. The Suzuki–Miyaura Coupling of Aryl and Vinyl Boronic Acids. In Organometallics in Synthesis; John Wiley & Sons, Ltd, 2014; pp 1–118. [Link]

-

Han, F. S. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts. Chem. Soc. Rev.2013 , 42 (12), 5270–5298. [Link]

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007. [Link]

-

Nicolaou, K. C.; Bulger, P. G.; Sarlah, D. Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis. Angew. Chem. Int. Ed.2005 , 44 (29), 4490–4527. [Link]

-

Farina, V. High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry: A Critical Overview. Adv. Synth. Catal.2004 , 346 (13-15), 1553–1582. [Link]

-

Denmark, S. E.; Sweis, R. F. The Stille Cross-Coupling Reaction. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 163–216. [Link]

-

Denmark, S. E.; Regens, C. S. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and Their Salts: A Practical Alternative to Organoboranes and Organostannanes. Acc. Chem. Res.2008 , 41 (11), 1486–1499. [Link]

-

Hiyama, T. Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions; de Meijere, A., Diederich, F., Eds.; Wiley-VCH: Weinheim, Germany, 2004; Vol. 1, pp 421–454. [Link]

-

Negishi, E.-i. Palladium- or Nickel-Catalyzed Cross-Coupling. A New Selective and Efficient Method for Carbon−Carbon Bond Formation. Acc. Chem. Res.1982 , 15 (11), 340–348. [Link]

-

Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. J. Organomet. Chem.2002 , 653 (1-2), 46-49. [Link]

-

Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

-

Heck, R. F. Palladium-Catalyzed Reactions of Organic Halides with Olefins. Acc. Chem. Res.1979 , 12 (4), 146–151. [Link]

-

Beletskaya, I. P.; Cheprakov, A. V. The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chem. Rev.2000 , 100 (8), 3009–3066. [Link]

-

Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

-

Frisch, A. C.; Beller, M. Catalysts for Cross-Coupling Reactions with Non-activated Alkyl Halides. Angew. Chem. Int. Ed.2005 , 44 (5), 674–688. [Link]

-

Jana, R.; Pathak, T. P.; Sigman, M. S. Advances in Transition Metal (Pd,Ni,Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-organometallics as Reaction Partners. Chem. Rev.2011 , 111 (3), 1417–1492. [Link]

-

Ananikov, V. P. Nickel: The “Spirited” Transgressor of Cross-Coupling Reactions. ACS Catal.2015 , 5 (3), 1964–1971. [Link]

-

Tasker, S. Z.; Standley, E. A.; Jamison, T. F. Recent Advances in Homogeneous Nickel Catalysis. Nature2014 , 509 (7500), 299–309. [Link]

-

Fu, G. C. The Development of Nickel-Catalyzed Cross-Coupling Reactions. J. Org. Chem.2018 , 83 (21), 12847–12857. [Link]

-

Sherry, B. D.; Fürstner, A. The Promise and Challenge of Iron-Catalyzed Cross-Coupling. Acc. Chem. Res.2008 , 41 (11), 1500–1511. [Link]

-

Bedford, R. B. Iron-Catalyzed Cross-Coupling Reactions. Acc. Chem. Res.2015 , 48 (5), 1485–1493. [Link]

-

Netherton, M. R.; Fu, G. C. Nickel-Catalyzed Cross-Couplings of Unactivated Alkyl Halides and Pseudohalides with Organometallic Reagents. Adv. Synth. Catal.2004 , 346 (13-15), 1525–1532. [Link]

-

Organ, M. G.; Abdel-Hadi, M.; Avola, S.; Hadei, N.; Nasielski, J.; O'Brien, C. J.; Valente, C. A User-Friendly, All-Purpose Pd-N-Heterocyclic Carbene (NHC) Precatalyst for the Negishi Reaction: A Case Study in Catalyst Development. Chem. Eur. J.2007 , 13 (5), 150–157. [Link]

-

Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides and Arylboronic Acids. Angew. Chem. Int. Ed.2008 , 47 (26), 4933–4936. [Link]

-

Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41 (11), 1461–1473. [Link]

-

Yin, L.; Liebscher, J. Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chem. Rev.2007 , 107 (1), 133–173. [Link]

-

Darses, S.; Genet, J.-P. Potassium Organotrifluoroborates: New Partners in Palladium-Catalyzed Cross-Coupling Reactions. Chem. Rev.2008 , 108 (1), 288–325. [Link]

-

Molander, G. A.; Ellis, N. Suzuki−Miyaura Cross-Coupling Reactions of Potassium Alkenyl- and Aryltrifluoroborates. Acc. Chem. Res.2007 , 40 (4), 275–286. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Workup [chem.rochester.edu]

- 6. US5292973A - Phosphine oxide removal from compounds formed by a Wittig reaction - Google Patents [patents.google.com]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Stille reaction - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the ¹³C NMR Characterization of 1-Benzyloxy-3-vinylbenzene

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) characterization of 1-Benzyloxy-3-vinylbenzene. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles, predictive analysis, and practical methodologies essential for the precise structural elucidation of this compound. Our approach is rooted in a deep understanding of spectroscopic techniques, offering field-proven insights to ensure scientific integrity and experimental success.

Section 1: The Strategic Importance of ¹³C NMR in Structural Elucidation

In the landscape of molecular analysis, ¹³C NMR spectroscopy stands as a cornerstone technique for determining the carbon framework of organic molecules.[1] For a molecule such as this compound, which possesses distinct aromatic and vinylic systems, ¹³C NMR provides unambiguous data on the number of non-equivalent carbon atoms and their immediate electronic environments. This level of structural detail is paramount in fields like drug discovery, where subtle isomeric differences can lead to profound changes in pharmacological activity, and in polymer science, where the precise characterization of monomers is critical for predicting polymer properties.

The power of ¹³C NMR lies in its ability to resolve individual carbon signals over a broad chemical shift range, typically 0-220 ppm, which minimizes the signal overlap often encountered in proton (¹H) NMR.[2] Each peak in a proton-decoupled ¹³C NMR spectrum corresponds to a unique carbon environment within the molecule, offering a direct count of the chemically distinct carbon atoms.[3]

Section 2: Theoretical Framework and Predictive Analysis of this compound

A thorough understanding of the factors influencing ¹³C NMR chemical shifts is crucial for accurate spectral interpretation. The chemical shift of a given carbon nucleus is primarily governed by the hybridization state, the electronegativity of neighboring atoms, and anisotropic effects from nearby π-systems.[4] In this compound, the interplay of the electron-donating benzyloxy group and the π-conjugated vinyl group creates a unique electronic landscape across the molecule.

Substituent Effects on Aromatic and Vinylic Carbons

The benzyloxy group (-OCH₂Ph) exerts a significant influence on the chemical shifts of the substituted benzene ring. The oxygen atom, being highly electronegative, inductively deshields the ipso-carbon (C1). Conversely, through resonance, it donates electron density to the ortho and para positions, leading to their shielding relative to unsubstituted benzene (which has a chemical shift of approximately 128.5 ppm). The vinyl group (-CH=CH₂) also influences the aromatic ring through conjugation, with its effects being most pronounced at the ipso- and para-positions. The substituent effects in ¹³C NMR spectra of six-membered nitrogen heteroaromatic compounds have been shown to correlate with the additivity parameters for substituted benzene derivatives, providing a basis for predicting chemical shifts in such systems.[5]

Predicted ¹³C NMR Chemical Shifts

In the absence of a readily available experimental spectrum for this compound, a predicted spectrum serves as an invaluable tool for guiding spectral assignment. The following table presents the predicted ¹³C NMR chemical shifts, generated using a combination of established substituent effect principles and computational prediction tools.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (from DEPT) | Rationale |

| Vinyl Group | |||

| Cα (-C H=CH₂) | ~136.5 | CH | Deshielded due to its position in the conjugated system. |

| Cβ (=CH₂) | ~114.0 | CH₂ | Shielded relative to Cα, a characteristic of terminal vinyl carbons. |

| Substituted Benzene Ring | |||

| C1 (-O-) | ~158.0 | C | Highly deshielded due to the direct attachment of the electronegative oxygen atom. |

| C2 | ~115.5 | CH | Shielded by the ortho-directing effect of the benzyloxy group. |

| C3 (-CH=CH₂) | ~138.0 | C | Deshielded due to the attachment of the vinyl group. |

| C4 | ~120.0 | CH | Shielded by the meta-directing effect of the benzyloxy group. |

| C5 | ~129.5 | CH | Least affected by the substituents, chemical shift is close to that of unsubstituted benzene. |

| C6 | ~116.0 | CH | Shielded by the para-directing effect of the benzyloxy group. |

| Benzyloxy Group | |||

| Methylene (-OC H₂Ph) | ~70.0 | CH₂ | Typical chemical shift for a benzylic ether carbon.[2] |

| Benzyl Ipso-Carbon | ~137.0 | C | Standard chemical shift for an ipso-carbon in a benzyl group. |

| Benzyl Ortho-Carbons | ~128.5 | CH | Typical aromatic carbon chemical shift. |

| Benzyl Meta-Carbons | ~128.0 | CH | Typical aromatic carbon chemical shift. |

| Benzyl Para-Carbon | ~127.5 | CH | Typical aromatic carbon chemical shift. |

Disclaimer: These are predicted values and may differ slightly from experimental results due to solvent effects and other experimental conditions.

Comparative Analysis with an Experimental Spectrum of a Structural Analog: 3-Vinylanisole

To ground our predictive analysis in experimental reality, we can compare our predictions with the known ¹³C NMR spectrum of a structurally similar compound, 3-vinylanisole (1-methoxy-3-vinylbenzene). The key difference is the substitution of the benzyl group with a methyl group. While the absolute chemical shifts will vary, the relative positions of the signals on the substituted benzene ring should follow a similar pattern.

The experimental ¹³C NMR data for 3-vinylanisole provides a valuable reference for validating our understanding of the substituent effects at play. This comparative approach enhances the trustworthiness of our spectral interpretation for this compound.

Section 3: A Field-Proven Protocol for ¹³C NMR Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the selection of appropriate instrument parameters. The following protocol is a self-validating system designed to yield reliable and reproducible results.

Sample Preparation: The Foundation of a Good Spectrum

-

Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Ensure the solvent is free from particulate matter.

-

Concentration: For a standard 5 mm NMR tube, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of solvent is typically required for a ¹³C spectrum to be acquired in a reasonable timeframe (20-60 minutes).[6]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS is chemically inert, volatile (allowing for easy sample recovery), and provides a single, sharp signal at 0 ppm, which is used to reference the chemical shift scale.[7][8]

-

Homogenization: Ensure the sample is thoroughly mixed to achieve a homogeneous solution.

Instrument Parameters: Optimizing for Clarity and Sensitivity

The following parameters are recommended for a standard ¹³C NMR experiment on a 400 MHz or 500 MHz spectrometer:

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Proton Decoupling: Employ broadband proton decoupling to collapse all ¹³C-¹H couplings into singlets, which simplifies the spectrum and enhances the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).[9][10]

-

Acquisition Time (AQ): Typically set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for most carbons to relax. However, for quantitative analysis, a much longer delay (5 times the longest T₁ relaxation time) is necessary.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C (1.1%), multiple scans are required. A starting point of 1024 scans is common for moderately concentrated samples.

-

Spectral Width (SW): A spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the entire range of chemical shifts for most organic compounds.

Advanced Techniques: DEPT for Multiplicity Information

To aid in the assignment of signals, a Distortionless Enhancement by Polarization Transfer (DEPT) experiment is highly recommended. DEPT spectroscopy differentiates carbon signals based on the number of attached protons.[4]

-

DEPT-90: Only CH (methine) carbons will appear as positive signals.

-

DEPT-135: CH₃ (methyl) and CH (methine) carbons will appear as positive signals, while CH₂ (methylene) carbons will appear as negative signals. Quaternary carbons are not observed in DEPT spectra.

By combining the information from the standard ¹³C NMR spectrum with the DEPT-90 and DEPT-135 spectra, an unambiguous assignment of each carbon signal can be achieved.

Section 4: Visualizing the Workflow and Structural Relationships

To provide a clear visual representation of the processes involved, the following diagrams have been generated using Graphviz.

Caption: Experimental workflow for ¹³C NMR characterization.

Caption: Structure-Spectrum correlation for this compound.

Section 5: Conclusion

The ¹³C NMR characterization of this compound is a multifaceted process that combines a strong theoretical understanding with meticulous experimental execution. This guide has provided a comprehensive framework for achieving this, from predicting the chemical shifts based on substituent effects to outlining a robust protocol for data acquisition. By leveraging the power of ¹³C NMR and complementary techniques like DEPT, researchers can confidently elucidate the carbon skeleton of this and other complex organic molecules, thereby advancing their research and development objectives.

References

-

Gable, K. P. (2022). ¹³C NMR Chemical Shifts. Oregon State University. [Link]

-

Tzompantzi, F., & García, J. (2020). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 25(18), 4205. [Link]

-

Fiveable. (n.d.). DEPT 13C NMR Spectroscopy. [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

-

LibreTexts Chemistry. (2021). 5.7: 13C-NMR Spectroscopy. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

-

Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

-

ACS Publications. (2021). Tetramethylsilane. [Link]

-

JoVE. (2024). ¹³C NMR: ¹H–¹³C Decoupling. [Link]

-

Spectral Database for Organic Compounds (SDBS). (n.d.). 3-Vinylanisole. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

- 1. digibuo.uniovi.es [digibuo.uniovi.es]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion | MDPI [mdpi.com]

- 5. C-13 nmr spectrum of methylbenzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methylbenzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]

- 7. Styrene(100-42-5) 13C NMR spectrum [chemicalbook.com]

- 8. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 9. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]

- 10. NMRshiftDB | re3data.org [re3data.org]

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 1-Benzyloxy-3-vinylbenzene

Introduction: Unveiling the Molecular Identity of a Versatile Building Block

1-Benzyloxy-3-vinylbenzene is a bifunctional organic molecule of significant interest in synthetic chemistry and materials science. Its structure, incorporating a benzyl ether and a vinyl group on a central benzene ring, offers multiple reactive sites for polymerization and functionalization. Accurate molecular characterization is paramount for its application in drug development and polymer chemistry, where precise structural confirmation and purity assessment are non-negotiable. Mass spectrometry stands as a cornerstone technique for this purpose, providing detailed information on the molecule's mass and structural integrity through controlled fragmentation.

This guide offers a comprehensive exploration of the mass spectrometric analysis of this compound. We will delve into the theoretical underpinnings of its ionization and fragmentation behavior, supported by practical, field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The causality behind each experimental choice will be elucidated to empower researchers in developing robust analytical methods for this and similar aromatic compounds.

Physicochemical Properties and Expected Molecular Ion

A thorough understanding of the analyte's properties is the foundation of any successful mass spectrometric analysis. For this compound, the key parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄O | - |

| Molecular Weight (Average) | 210.27 g/mol | [1] |

| Monoisotopic Mass | 210.1045 Da | [1] |

| Structure | A benzene ring substituted with a benzyloxy group at position 1 and a vinyl group at position 3. | - |

The monoisotopic mass is the critical value for high-resolution mass spectrometry, allowing for the unambiguous identification of the molecular ion peak. In a typical mass spectrum, the molecular ion (M⁺˙) for this compound is expected at a mass-to-charge ratio (m/z) of 210.1045.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: A Hard Ionization Approach

GC-MS with Electron Ionization (EI) is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. The high energy of EI (typically 70 eV) induces extensive fragmentation, providing a detailed structural fingerprint of the molecule.

Anticipated EI Fragmentation Pathways

The fragmentation of this compound in EI-MS is predicted to be dominated by cleavages at the benzylic and ether linkages, leading to the formation of highly stable carbocations. The most characteristic fragmentation is the formation of the tropylium ion.

A key fragmentation pathway for compounds containing a benzyl group is the formation of the highly stable, aromatic tropylium ion (C₇H₇⁺) at m/z 91.[2][3] This ion is often the base peak in the mass spectrum of such compounds.[2] The stability of the tropylium ion arises from its aromatic character, satisfying Hückel's rule with 6 π-electrons delocalized over a seven-membered ring.[2][3]

The major fragmentation pathways are depicted in the following diagram:

Caption: Predicted EI fragmentation pathways of this compound.

Table of Expected Fragments:

| m/z | Ion Structure | Proposed Formula | Description |

| 210 | [C₁₅H₁₄O]⁺˙ | Molecular Ion | The intact molecule with one electron removed. |

| 91 | [C₇H₇]⁺ | Tropylium Ion | Formed by cleavage of the C-O bond and rearrangement. Often the base peak.[2][3] |

| 119 | [C₈H₇O]⁺˙ | Vinylphenoxyl Radical Cation | Resulting from the cleavage of the O-CH₂ bond. |

| 103 | [C₈H₇]⁺ | Vinylphenyl Cation | Formed by the loss of a neutral CO molecule from the m/z 119 fragment. |

| 77 | [C₆H₅]⁺ | Phenyl Cation | A common fragment from benzene-containing compounds, can be formed from further fragmentation of the tropylium ion. |

Experimental Protocol for GC-MS Analysis

This protocol provides a robust starting point for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation:

-

Dissolve a small amount of the sample (e.g., 1 mg) in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of approximately 100 µg/mL.

-

Ensure the solvent is of high purity (GC or HPLC grade) to avoid interference.

2. GC-MS Instrumentation and Parameters:

| Parameter | Value | Rationale |

| GC System | Agilent 7890B or equivalent | A standard, reliable GC system. |

| MS System | Agilent 5977B or equivalent | A sensitive and robust mass selective detector. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A nonpolar column suitable for the separation of aromatic compounds.[4][5] |

| Injection Mode | Splitless | To maximize the transfer of the analyte onto the column for high sensitivity.[4] |

| Injection Volume | 1 µL | A standard injection volume. |

| Inlet Temperature | 280 °C | To ensure complete volatilization of the analyte without thermal degradation. |

| Carrier Gas | Helium | An inert carrier gas providing good chromatographic efficiency.[5] |

| Flow Rate | 1.0 mL/min | A typical flow rate for this column dimension. |

| Oven Program | Initial: 100 °C (hold 1 min), Ramp: 15 °C/min to 300 °C (hold 5 min) | A temperature program designed to elute the analyte in a reasonable time with good peak shape. |

| Ion Source | Electron Ionization (EI) | To induce reproducible fragmentation for structural elucidation. |

| Electron Energy | 70 eV | The standard electron energy for EI, ensuring consistent fragmentation patterns. |

| Source Temperature | 230 °C | To maintain the ions in the gas phase.[4] |

| Quadrupole Temp. | 150 °C | To ensure stable ion transmission.[4] |

| Mass Range | m/z 40-400 | To cover the expected molecular ion and fragment ions. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis: A Softer Ionization Approach

LC-MS is a valuable alternative for the analysis of this compound, particularly when dealing with complex matrices or when information on the intact molecule is of primary importance. Due to the nonpolar nature of the analyte, Electrospray Ionization (ESI) may be challenging, and Atmospheric Pressure Chemical Ionization (APCI) or Atmospheric Pressure Photoionization (APPI) could be more effective.[6] However, with appropriate solvent systems, ESI can still be utilized.

Ionization Considerations for a Nonpolar Aromatic Compound

Standard ESI relies on the analyte's ability to accept or donate a proton. For a nonpolar molecule like this compound, this is not a favored process. To enhance ionization efficiency in ESI, several strategies can be employed:

-

Adduct Formation: The addition of a salt, such as sodium acetate or ammonium acetate, to the mobile phase can promote the formation of adduct ions (e.g., [M+Na]⁺ or [M+NH₄]⁺).

-

Solvent Composition: Utilizing a mobile phase with a higher proportion of organic solvent can aid in the desolvation process in the ESI source.

Anticipated ESI-MS Behavior

Under optimized ESI conditions, the primary ion observed is likely to be an adduct of the molecular ion. Fragmentation in the ion source (in-source CID) or in the collision cell (tandem MS) will be significantly less extensive than in EI.

Caption: A typical LC-ESI-MS workflow for the analysis of this compound.

Table of Expected Ions in ESI-MS:

| m/z | Ion Structure | Proposed Formula | Description |

| 233.10 | [C₁₅H₁₄ONa]⁺ | Sodium Adduct | The intact molecule with a sodium ion attached. |

| 228.14 | [C₁₅H₁₈O N]⁺ | Ammonium Adduct | The intact molecule with an ammonium ion attached. |

| 211.11 | [C₁₅H₁₅O]⁺ | Protonated Molecule | Less likely, but may be observed with appropriate mobile phase modifiers. |

Experimental Protocol for LC-MS Analysis

This protocol outlines a starting point for the LC-MS analysis of this compound using ESI. Method development will be crucial to optimize ionization and chromatographic separation.

1. Sample Preparation:

-

Dissolve the sample (e.g., 1 mg) in a mixture of acetonitrile and water (e.g., 80:20 v/v) to a final concentration of approximately 10 µg/mL.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS Instrumentation and Parameters:

| Parameter | Value | Rationale |

| LC System | Agilent 1290 Infinity II or equivalent | A high-performance LC system for efficient separation. |

| MS System | Agilent 6546 Q-TOF or equivalent | A high-resolution mass spectrometer for accurate mass measurements. |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent | A reversed-phase column suitable for the separation of nonpolar compounds. |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium acetate | Aqueous mobile phase with additives to promote ionization. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | Organic mobile phase. |

| Gradient | 70% B to 95% B over 5 minutes | A gradient to elute the nonpolar analyte with good peak shape. |

| Flow Rate | 0.3 mL/min | A suitable flow rate for the column dimension. |

| Column Temperature | 40 °C | To ensure reproducible retention times. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | To generate positively charged ions. |

| Capillary Voltage | 3500 V | To generate a stable electrospray. |

| Nebulizer Pressure | 35 psi | To assist in droplet formation. |

| Drying Gas Flow | 8 L/min | To aid in desolvation. |

| Drying Gas Temp. | 325 °C | To facilitate solvent evaporation. |

| Mass Range | m/z 100-500 | To detect the expected adduct ions. |

Data Interpretation and Validation: A Self-Validating System

A robust analytical method is a self-validating one. The combination of chromatographic retention time and the mass spectral data provides a high degree of confidence in the identification of this compound.

-

Retention Time: The retention time should be consistent across multiple injections under the same chromatographic conditions.

-

Molecular Ion: The accurate mass of the molecular ion (or its adduct) should be within a narrow mass tolerance (e.g., < 5 ppm) of the theoretical value.

-

Isotopic Pattern: The isotopic distribution of the molecular ion peak should match the theoretical pattern for a molecule with the formula C₁₅H₁₄O.

-

Fragmentation Pattern: The observed fragment ions in the EI-MS or MS/MS spectrum should be consistent with the predicted fragmentation pathways. The presence of the characteristic tropylium ion at m/z 91 in the EI spectrum is a strong indicator of the benzyl ether moiety.

Conclusion: A Multifaceted Approach to Molecular Characterization

The mass spectrometric analysis of this compound requires a tailored approach that considers the molecule's unique structural features. GC-MS with EI provides a wealth of structural information through its detailed fragmentation patterns, with the tropylium ion at m/z 91 serving as a key diagnostic peak. LC-MS, while requiring careful optimization for this nonpolar analyte, offers a softer ionization approach that can provide valuable information on the intact molecule, often as an adduct. By understanding the principles of ionization and fragmentation and by employing systematic experimental protocols, researchers can confidently characterize this compound and pave the way for its successful application in various scientific endeavors.

References

-

PubChem. 1-(Benzyloxy)-4-ethenylbenzene. National Center for Biotechnology Information. [Link]

-

YouTube. mass spectrometry: tropylium ion. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

National Institute of Standards and Technology. Tropylium Ion. NIST Chemistry WebBook. [Link]

-

MDPI. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. [Link]

-

MDPI. GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

-

Agilent Technologies. Basics of LC/MS. [Link]

-

ResearchGate. GC-MS fragmentation patterns for (A) unlabeled styrene and (B) 13... [Link]

-

Whitman College. GCMS Section 6.13. [Link]

-

NIH. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

Sources

- 1. 1-(Benzyloxy)-4-ethenylbenzene | C15H14O | CID 11052916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Tropylium Ion, an Intriguing Moiety in Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. sites.bu.edu [sites.bu.edu]

A Comprehensive Guide to the Nomenclature of 1-Benzyloxy-3-vinylbenzene

For researchers, scientists, and professionals in drug development, precise communication is paramount. This begins with the unambiguous identification of chemical entities. This technical guide provides an in-depth analysis of the alternative names and systematic nomenclature for the chemical compound commonly known as 1-Benzyloxy-3-vinylbenzene. Understanding the various naming conventions is crucial for accurate literature searches, chemical procurement, and regulatory submissions.

Primary Structure and Core Chemical Identity

The foundation of any chemical name is its molecular structure. This compound is an aromatic compound characterized by a central benzene ring substituted with two functional groups: a benzyloxy group and a vinyl group, positioned at the 1 and 3 positions, respectively.

The core components are:

-

A central phenyl ring: A six-carbon aromatic ring.

-

A benzyloxy group (-OCH₂C₆H₅): An ether linkage where a benzyl group (a benzene ring attached to a CH₂ group) is bonded to an oxygen atom.

-

A vinyl group (-CH=CH₂): An ethenyl group, which is a two-carbon chain with a double bond.

The numbering of the benzene ring places the primary substituent, in this case, the benzyloxy group, at position 1. The vinyl group is then located at position 3, leading to the name this compound.

Systematic and Trivial Nomenclature

A single chemical entity can have multiple names depending on the naming convention being used. For this compound, the names can be categorized into systematic (IUPAC), semi-systematic, and common or trivial names.

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds. The goal is to have a unique and unambiguous name for every compound. For this compound, the systematic IUPAC name is 1-(benzyloxy)-3-ethenylbenzene .

-

Rationale: The term "vinyl" is a common name. The systematic IUPAC term for the -CH=CH₂ group is "ethenyl". Therefore, substituting "vinyl" with "ethenyl" provides the more formal IUPAC name.

In practice, a variety of semi-systematic and common names are used in scientific literature, chemical catalogs, and databases. These names are often shorter or based on historical naming conventions.

-

Benzyl 3-vinylphenyl ether: This name treats the compound as an ether, with the two substituents on the oxygen atom being a benzyl group and a 3-vinylphenyl group. This is a common and easily understandable alternative.

-

3-Benzyloxystyrene: This name is derived from the parent molecule styrene (vinylbenzene). The presence of the benzyloxy group at the meta- (or 3-) position of the styrene molecule gives rise to this name.

-

Benzene, 1-(benzyloxy)-3-ethenyl-: This is a format often used in chemical indexing and databases, where the parent molecule (benzene) is listed first, followed by its substituents.

Chemical Identifiers

To ensure unambiguous identification, especially in databases and regulatory contexts, several unique identifiers are assigned to chemical compounds.

| Identifier Type | Value | Source |

| CAS Number | 173098-21-0 | Sigma-Aldrich |

| Molecular Formula | C₁₅H₁₄O | Sigma-Aldrich |

| IUPAC Name | 1-(benzyloxy)-3-ethenylbenzene | |

| Common Synonym 1 | Benzyl 3-vinylphenyl ether | |

| Common Synonym 2 | 3-Benzyloxystyrene |

Contextual Usage of Different Names

The choice of which name to use often depends on the context and the audience.

Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-Benzyloxy-3-vinylbenzene in the Synthesis of Advanced Functional Polymers

Introduction: A Protected Monomer Strategy for High-Performance Poly(3-vinylphenol)

The synthesis of well-defined functional polymers is a cornerstone of modern materials science, with applications spanning from microelectronics to advanced drug delivery systems. Poly(3-vinylphenol), also known as poly(3-hydroxystyrene), is a particularly valuable polymer due to its reactive hydroxyl groups, which impart desirable properties such as aqueous base solubility and adhesion. These characteristics make it a critical component in photoresist formulations for microlithography and as a precursor for further functionalization.[1]

However, the direct polymerization of 3-vinylphenol presents significant challenges. The acidic phenolic proton can interfere with many controlled polymerization techniques, particularly living anionic polymerization, leading to premature termination and poor control over the polymer architecture. To circumvent these issues, a protecting group strategy is employed. Herein, we detail the use of 1-benzyloxy-3-vinylbenzene, a benzyl-protected derivative of 3-vinylphenol, as a key monomer for the synthesis of well-defined poly(3-vinylphenol).

The benzyl ether protecting group is strategically chosen for its stability under the basic conditions of anionic polymerization and its relatively straightforward removal under milder conditions, thus preserving the integrity of the polymer backbone. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of the this compound monomer, its subsequent living anionic polymerization, and the final deprotection step to yield high-purity, well-defined poly(3-vinylphenol).

Monomer Synthesis: this compound

The synthesis of this compound is a critical first step and is typically achieved in two key stages: the protection of the hydroxyl group of a suitable precursor followed by the formation of the vinyl group. A common and effective route involves the benzylation of 3-bromophenol followed by a palladium-catalyzed cross-coupling reaction to introduce the vinyl group. An alternative and often high-yielding method is the Wittig reaction on a benzylated hydroxybenzaldehyde.[2][3]

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol outlines a two-step process starting from 3-hydroxybenzaldehyde.

Step 1: Synthesis of 3-(Benzyloxy)benzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxybenzaldehyde (1 equivalent) in acetone.

-

Addition of Reagents: Add potassium carbonate (K₂CO₃, 1.5 equivalents) to the solution, followed by benzyl bromide (1.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-(benzyloxy)benzaldehyde.

Step 2: Synthesis of this compound via Wittig Reaction [2][3]

-

Ylide Preparation: In a separate flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Slowly add a strong base such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK) (1.05 equivalents) to the suspension. The formation of the ylide is indicated by a color change (typically to a deep yellow or orange). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C and add a solution of 3-(benzyloxy)benzaldehyde (1 equivalent), dissolved in anhydrous THF, dropwise via a dropping funnel.

-

Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Quenching and Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, this compound, is then purified by column chromatography on silica gel.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Purity |

| This compound | C₁₅H₁₄O | 210.27 | >98% (by GC and ¹H NMR) |

Living Anionic Polymerization of this compound

Living anionic polymerization is a powerful technique for synthesizing polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and controlled architectures.[4] The absence of termination and chain transfer reactions allows for the synthesis of block copolymers by sequential monomer addition.[4] For styrenic monomers like this compound, initiation is typically carried out at low temperatures in a polar aprotic solvent to ensure the stability of the propagating carbanions.[5]

Causality Behind Experimental Choices:

-

Initiator: sec-Butyllithium (s-BuLi) is often preferred over n-butyllithium (n-BuLi) for the polymerization of styrenic monomers as it provides faster and more efficient initiation relative to propagation, leading to a more uniform growth of polymer chains and consequently a narrower molecular weight distribution.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a polar aprotic solvent that effectively solvates the lithium counter-ion, leading to a more reactive "naked" carbanion and promoting a faster rate of polymerization.[5] Its low freezing point is also advantageous for reactions conducted at low temperatures.

-

Temperature: The polymerization is conducted at -78 °C (a dry ice/acetone bath) to minimize side reactions, such as chain termination or transfer, which can occur at higher temperatures, and to ensure the "living" nature of the polymerization is maintained.[5]

Protocol 2: Living Anionic Polymerization of this compound

-

Glassware Preparation: All glassware must be rigorously cleaned and flame-dried under vacuum immediately prior to use to remove any traces of water. The reaction should be carried out under a high-purity inert atmosphere (argon or nitrogen).

-

Solvent and Monomer Purification: THF must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone ketyl) under an inert atmosphere. The this compound monomer should be purified by passing it through a short column of basic alumina to remove any acidic impurities and inhibitors, followed by distillation under reduced pressure.

-

Reaction Setup: A flame-dried, multi-necked flask equipped with a magnetic stirrer, an inert gas inlet, and rubber septa is charged with freshly distilled THF.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Initiation: A calculated amount of sec-butyllithium (s-BuLi) solution in cyclohexane is injected into the cold THF via a gas-tight syringe.

-

Monomer Addition: A solution of purified this compound in anhydrous THF is added slowly to the initiator solution. A color change to a deep red or orange is typically observed, indicating the formation of the styryl anion.

-

Polymerization: The reaction is allowed to proceed at -78 °C for a predetermined time (e.g., 1-4 hours) to ensure complete monomer conversion.

-

Termination: The living polymer chains are "killed" or terminated by the addition of a proton source, such as degassed methanol. The deep color of the living anions will disappear upon termination.

-

Polymer Isolation: The reaction mixture is allowed to warm to room temperature, and the polymer is isolated by precipitation into a large volume of a non-solvent, such as methanol.

-

Purification and Drying: The precipitated polymer is collected by filtration, redissolved in a small amount of THF, and reprecipitated into methanol. This process is repeated to ensure the removal of any unreacted monomer and initiator residues. The final poly(this compound) is dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Characterization of Poly(this compound)

| Parameter | Technique | Expected Outcome |

| Number-Average Molecular Weight (Mₙ) | Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Controllable by the monomer-to-initiator ratio. |

| Polydispersity Index (PDI = Mₙ/Mₙ) | SEC / GPC | Narrow, typically < 1.1, indicative of a living polymerization. |

| Chemical Structure | ¹H NMR and ¹³C NMR Spectroscopy | Confirmation of the polymer structure and absence of impurities. |

Deprotection to Yield Poly(3-vinylphenol)

The final step in the synthesis of the functional polymer is the removal of the benzyl protecting group to unveil the phenolic hydroxyl group. This is typically achieved by acid-catalyzed hydrolysis or hydrogenolysis. Acid-catalyzed cleavage is often preferred for its simplicity and efficiency.

Protocol 3: Deprotection of Poly(this compound)

-

Dissolution: Dissolve the purified poly(this compound) in a suitable solvent, such as THF or dioxane.

-

Acid Addition: Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid (HCl) or trifluoroacetic acid (TFA).

-

Reaction Conditions: Stir the solution at room temperature or slightly elevated temperatures (e.g., 50-60 °C) for several hours (e.g., 6-24 hours). The progress of the deprotection can be monitored by ¹H NMR spectroscopy by observing the disappearance of the benzyl proton signals and the appearance of the phenolic hydroxyl proton signal.

-

Polymer Isolation: Once the deprotection is complete, the poly(3-vinylphenol) is isolated by precipitation into a non-solvent, such as water or a mixture of water and methanol.

-

Purification: The precipitated polymer is collected by filtration and washed thoroughly with the non-solvent to remove the acid catalyst and any byproducts. The polymer can be further purified by redissolving in a suitable solvent (e.g., methanol or acetone) and reprecipitating.

-

Drying: The final poly(3-vinylphenol) is dried in a vacuum oven at an elevated temperature (e.g., 60-80 °C) to a constant weight.

Visualizing the Workflow

Figure 1. Workflow for the synthesis of poly(3-vinylphenol).

Conclusion

The use of this compound as a protected monomer provides a robust and reliable pathway for the synthesis of well-defined poly(3-vinylphenol). The protocols detailed in this application note offer a comprehensive guide for researchers to produce high-quality functional polymers with controlled molecular weights and narrow polydispersities. The ability to precisely tailor the architecture of poly(3-vinylphenol) opens up a wide range of possibilities for its application in advanced materials, from next-generation photoresists in the semiconductor industry to functional coatings and matrices in biomedical engineering. The principles and techniques described herein are foundational for the development of novel functional polymers with tailored properties.

References

- Müller, A. H. E., & Matyjaszewski, K. (Eds.). (2009).

- Chan, C.-M., Li, L., Ho, N. K., & Jiang, M. (2001). Quantitative surface characterization of poly(styrene)/poly(4-vinyl phenol) random and block copolymers by ToF-SIMS and XPS. Surface and Interface Analysis, 32(1), 23-28.

- Kolasa, A., & Zuber, M. (2022). One-Pot Synthesis of Selected P-Vinylbenzyls under Solvent-Free Conditions. Molecules, 27(9), 2974.

-

Request PDF. (2025). Preparation of Vinylphenols from 2- and 4-Hydroxybenzaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing substituted vinylbenzene.

-

ResearchGate. (n.d.). Living anionic polymerization of vinyl monomers using benzyltrimethylsilane-metal alkoxide initiator systems. Retrieved from [Link]

-

MDPI. (2022). Living Anionic Polymerization. In Encyclopedia. Retrieved from [Link]

-

ResearchGate. (2013). How to prepare 1-benzyloxy-3-bromo benzene from benzyl alcohol and meta bromo nitro benzene?. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

-

Organic Syntheses. (n.d.). (−)-(s)-2-(benzyloxy)propanal. Retrieved from [Link]

- Müller, A. (2007). Tutorial on Anionic Polymerization. Macromolecular Chemistry and Physics.

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

Advanced Science News. (2017). 60 Years of Living Anionic Polymerization. Retrieved from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-benzyloxy-2-(4-benzyloxyphenyl)-3-methyl-1h-indole.

-

PubChem. (n.d.). 3-vinylphenol. Retrieved from [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Reactions Involving 1-Benzyloxy-3-vinylbenzene

Introduction: The Strategic Value of 1-Benzyloxy-3-vinylbenzene in Palladium-Catalyzed Synthesis

In the landscape of modern organic synthesis, the quest for modular and efficient methods to construct complex molecular architectures is paramount. This compound emerges as a highly versatile and strategic building block, particularly in the realm of palladium-catalyzed cross-coupling reactions. Its structure uniquely combines a protected phenol (benzyloxy group) with a reactive vinyl moiety, offering orthogonal handles for sequential functionalization. The benzyloxy group serves as a robust protecting group for the phenol, which can be readily cleaved under mild conditions post-coupling to reveal a valuable hydroxyl functionality. This feature is of significant interest to researchers in drug development and materials science, where the modulation of phenolic scaffolds is a common strategy for tuning biological activity and material properties.

The vinyl group, an excellent participant in a variety of palladium-catalyzed transformations, allows for the facile introduction of aryl, heteroaryl, and other organic fragments. This guide provides an in-depth exploration of key palladium-catalyzed reactions—namely the Heck, Suzuki-Miyaura, and Stille couplings—utilizing this compound. We will delve into the mechanistic underpinnings of these transformations, providing field-proven insights into experimental design and offering detailed, step-by-step protocols that have been adapted from established methodologies for similar vinylarene substrates.

I. The Mizoroki-Heck Reaction: Synthesis of Substituted Stilbenes

The Mizoroki-Heck reaction is a cornerstone of C-C bond formation, enabling the arylation or vinylation of alkenes. In the context of this compound, this reaction provides a direct route to a diverse array of stilbene derivatives, which are prevalent motifs in biologically active compounds and functional materials.[1]

Mechanistic Rationale and Experimental Considerations

The catalytic cycle of the Heck reaction is a well-established sequence of oxidative addition, migratory insertion, and β-hydride elimination. The choice of palladium source, ligand, base, and solvent is critical for achieving high yields and stereoselectivity (typically favoring the E-isomer).

-

Catalyst System: A combination of a palladium(II) precursor, such as palladium(II) acetate (Pd(OAc)₂), and a phosphine ligand is commonly employed. The ligand plays a crucial role in stabilizing the active Pd(0) species and influencing the reaction's efficiency. For electron-rich vinylarenes like this compound, bulky, electron-rich phosphine ligands such as tri(o-tolyl)phosphine (P(o-tol)₃) or phosphine-free conditions with palladacycle catalysts can be effective.[1]

-

Base: An inorganic or organic base is required to neutralize the hydrogen halide generated during the catalytic cycle. Common choices include triethylamine (NEt₃), potassium carbonate (K₂CO₃), or sodium acetate (NaOAc). The choice of base can influence the reaction rate and selectivity.[2]

-

Solvent: High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or acetonitrile (MeCN) are typically used to ensure the solubility of the reactants and to facilitate the reaction at elevated temperatures.

Diagram of the Heck Reaction Catalytic Cycle:

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

Detailed Protocol: Heck Arylation of this compound with 4-Iodoanisole